2'-Chloro-2'-deoxycytidine (CAS 10212-19-8) is a synthetic pyrimidine nucleoside analog characterized by a chlorine substitution at the 2'-position of the deoxyribose ring. In industrial and academic research, it is primarily procured as a specialized building block for oligonucleotide synthesis, a precursor for novel antimetabolites, and a reference inhibitor for DNA methyltransferases. The introduction of the 2'-chloro group fundamentally alters the molecule's steric profile, electron distribution, and sugar conformation compared to natural cytidine, making it a critical starting material for synthesizing conformationally restricted nucleic acid therapeutics and exploring epigenetic modulation .
Substituting 2'-Chloro-2'-deoxycytidine with its 2'-fluoro (e.g., gemcitabine precursors) or 2'-hydroxyl (cytarabine) analogs compromises both synthetic workflows and biological assay integrity. The chlorine atom is significantly larger and more polarizable than fluorine, imposing strict steric constraints that dictate a specific sugar pucker (often driving an RNA-like C3'-endo conformation). In synthetic chemistry, the 2'-chloro group acts as a distinct electrophilic center that enables targeted nucleophilic displacement—a reactivity profile entirely absent in natural deoxycytidine or 2'-fluoro analogs. Consequently, using a generic substitute will result in failed derivatization reactions and altered binding affinities in polymerase or methyltransferase active sites .
The substitution at the 2'-position dictates the conformational preference of the nucleoside. The 2'-chloro substituent has a van der Waals radius of approximately 1.75 Å, which is significantly larger than the 2'-fluoro substituent (1.47 Å) or the native hydrogen (1.20 Å) in deoxycytidine. This increased steric bulk restricts the flexibility of the furanose ring, locking it into a specific conformation that influences downstream oligonucleotide hybridization thermodynamics and enzyme active-site fitting .
| Evidence Dimension | 2'-Substituent Van der Waals Radius |
| Target Compound Data | 2'-Chloro: ~1.75 Å |
| Comparator Or Baseline | 2'-Fluoro analog: ~1.47 Å; Natural Deoxycytidine (H): ~1.20 Å |
| Quantified Difference | 45% increase in steric bulk vs. native hydrogen; 19% increase vs. fluorine |
| Conditions | Theoretical atomic radii and crystallographic conformation models |
Procuring the 2'-chloro analog is essential for designing conformationally locked oligonucleotides or inhibitors where the smaller 2'-fluoro analog fails to provide sufficient steric hindrance.
As a synthetic intermediate, 2'-Chloro-2'-deoxycytidine offers distinct reactivity due to the electron-withdrawing and leaving-group properties of the chlorine atom. Unlike natural 2'-deoxycytidine, which requires complex protection and deprotection strategies to functionalize the 2'-position, the 2'-chloro derivative provides an activated electrophilic center. This allows for direct nucleophilic attack pathways (such as azidation or amination) to synthesize complex 2'-modified nucleoside libraries, significantly reducing the number of synthetic steps [1].
| Evidence Dimension | Synthetic Route Efficiency (2'-Derivatization) |
| Target Compound Data | 2'-Chloro-2'-deoxycytidine: Direct nucleophilic displacement enabled |
| Comparator Or Baseline | 2'-Deoxycytidine: Requires multi-step activation (e.g., triflation) and protection |
| Quantified Difference | Eliminates intermediate activation steps for 2'-substitution |
| Conditions | Standard organic synthesis workflows for nucleoside modification |
Reduces synthetic complexity and improves yields for medicinal chemists developing novel 2'-substituted cytidine antimetabolites.
The introduction of the 2'-chloro group modifies the lipophilic profile of the nucleoside. 2'-Chloro-2'-deoxycytidine exhibits a LogP of approximately -1.43. While still hydrophilic, it is less polar than highly hydroxylated analogs like cytarabine (LogP ~ -2.1). This subtle shift in lipophilicity improves its solubility in standard organic solvents like DMSO (capable of >1 mg/mL concentrations) and facilitates easier formulation for in vitro screening assays compared to more polar nucleosides that struggle to partition into organic phases .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
| Target Compound Data | 2'-Chloro-2'-deoxycytidine: -1.43 |
| Comparator Or Baseline | Cytarabine (Arabinofuranosylcytosine): ~ -2.1 |
| Quantified Difference | 0.67 log unit increase in lipophilicity |
| Conditions | Standard physicochemical property calculations |
Ensures reliable preparation of high-concentration DMSO stock solutions for high-throughput screening and biochemical assays.
In epigenetic research, cytidine analogs are heavily utilized to inhibit DNA methyltransferases (DNMTs). While benchmark compounds like decitabine (5-aza-2'-deoxycytidine) act as suicide inhibitors by covalently trapping the enzyme, 2'-halogenated cytidines like 2'-Chloro-2'-deoxycytidine offer a different interaction profile. The 2'-chloro modification provides steric and electronic perturbations within the active site without forming irreversible covalent adducts, making it a valuable tool for studying non-covalent DNMT inhibition kinetics and avoiding the severe cytotoxicity associated with irreversible trapping [1].
| Evidence Dimension | Mechanism of DNMT Inhibition |
| Target Compound Data | 2'-Chloro-2'-deoxycytidine: Steric/electronic active-site perturbation |
| Comparator Or Baseline | Decitabine (5-aza-2'-deoxycytidine): Irreversible covalent enzyme trapping |
| Quantified Difference | Non-covalent vs. covalent inhibition mechanism |
| Conditions | In vitro DNMT binding and kinetic assays |
Provides a mechanistically distinct reference compound for epigenetic screening assays where reversible or non-covalent inhibition is desired.
Due to its activated 2'-electrophilic center, this compound is highly suited as a starting material for synthesizing 2'-azido, 2'-amino, or other 2'-modified cytidine analogs. It streamlines the synthetic workflow by bypassing the need for complex 2'-hydroxyl activation steps required when starting from natural nucleosides [1].
The significant steric bulk of the 2'-chlorine atom forces the ribose ring into specific puckered conformations. This makes it an effective building block for synthesizing modified phosphoramidites used in solid-phase oligonucleotide synthesis, aiming to produce aptamers or antisense RNAs with enhanced binding affinity and nuclease resistance .
As a cytidine analog that does not rely on the 5-aza covalent trapping mechanism, 2'-Chloro-2'-deoxycytidine serves as an excellent negative control or alternative mechanistic probe in high-throughput screens targeting DNA methyltransferases (DNMTs) [2].